molecular formula C10H6Br2N2 B13142445 4,6-Dibromo-2,3'-bipyridine

4,6-Dibromo-2,3'-bipyridine

Cat. No.: B13142445
M. Wt: 313.98 g/mol
InChI Key: QMRZKHQMGIDYGQ-UHFFFAOYSA-N
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Description

4,6-Dibromo-2,3’-bipyridine is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions of the bipyridine ring .

Industrial Production Methods

Industrial production of 4,6-Dibromo-2,3’-bipyridine may involve large-scale bromination processes using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2,3’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various bipyridine derivatives with different substituents, enhancing their utility in coordination chemistry and material science .

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2,3’-bipyridine and its derivatives depends on their specific application. In coordination chemistry, the nitrogen atoms in the bipyridine rings can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The bromine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dibromo-2,2’-bipyridine
  • 6,6’-Dibromo-3,3’-bipyridine
  • 2,2’-Bipyridine

Uniqueness

4,6-Dibromo-2,3’-bipyridine is unique due to its specific bromination pattern, which influences its chemical reactivity and coordination properties. Compared to other bipyridine derivatives, it offers distinct advantages in terms of selectivity and stability in various chemical reactions .

Properties

Molecular Formula

C10H6Br2N2

Molecular Weight

313.98 g/mol

IUPAC Name

2,4-dibromo-6-pyridin-3-ylpyridine

InChI

InChI=1S/C10H6Br2N2/c11-8-4-9(14-10(12)5-8)7-2-1-3-13-6-7/h1-6H

InChI Key

QMRZKHQMGIDYGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CC(=C2)Br)Br

Origin of Product

United States

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